1H-Indene-3-thiol, 2-phenyl-
Description
1H-Indene-3-thiol, 2-phenyl- is a sulfur-containing aromatic compound featuring a fused benzene-cyclopentene (indene) core with a thiol (-SH) group at position 3 and a phenyl substituent at position 2. Thiol groups are highly reactive, enabling participation in redox reactions, metal coordination, and hydrogen bonding. The phenyl group enhances steric bulk and influences electronic properties through conjugation.
Properties
CAS No. |
61035-31-2 |
|---|---|
Molecular Formula |
C15H12S |
Molecular Weight |
224.32 g/mol |
IUPAC Name |
2-phenyl-3H-indene-1-thiol |
InChI |
InChI=1S/C15H12S/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
VLGYESQMFRWYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=C1C3=CC=CC=C3)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-3-thiol, 2-phenyl- typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through the cyclization of 2-alkyl-1-ethynylbenzene derivatives, catalyzed by transition metals such as ruthenium or platinum.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indene ring is replaced by a thiol group under basic conditions.
Phenyl Group Addition: The phenyl group is typically introduced through Friedel-Crafts alkylation, where benzene reacts with the indene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1H-Indene-3-thiol, 2-phenyl- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Indene-3-thiol, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding indane derivative.
Substitution: The phenyl and thiol groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Indane derivatives.
Substitution: Various substituted indene derivatives.
Scientific Research Applications
1H-Indene-3-thiol, 2-phenyl- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indene-3-thiol, 2-phenyl- involves its interaction with various molecular targets:
Thiol Group: The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function.
Phenyl Group: The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Pathways: The compound may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
A. Indene vs. Indole Derivatives
- 1H-Indene Derivatives (e.g., 1H-Indene, 1-(2,2-dimethyl-1-phenylpropylidene)-3-phenyl- ; 1H-Indene,2,3-dihydro-1-methyl-3-phenyl ) :
- Core Structure: Indene’s fused benzene-cyclopentene system allows planar conjugation, whereas dihydroindenes (e.g., ) have reduced aromaticity due to partial saturation.
- Functional Groups: The target compound’s thiol group contrasts with alkyl or aryl substituents in and . Thiols are softer nucleophiles compared to alkyl groups, enabling distinct reactivity (e.g., disulfide formation).
- Indole Derivatives (e.g., 2-phenylindoles ): Core Structure: Indoles feature a benzene-pyrrole fusion, introducing a basic nitrogen atom. This contrasts with indene’s non-heterocyclic structure, altering electronic properties (e.g., indole’s lone pair participation in conjugation).
B. Thiol vs. Hydroxyl/Ketone Groups
- 2-((1H-Indol-3-yl)methyl)phenol (): The phenolic -OH group is less acidic (pKa ~10) than thiol (-SH, pKa ~6–8), influencing hydrogen-bonding capacity and solubility. Thiols exhibit higher nucleophilicity, enabling reactions like Michael additions or metal coordination, which are less feasible with hydroxyl groups.
- 1,3-Indandione Derivatives () :
- Ketone groups (C=O) are electron-withdrawing, stabilizing negative charges in intermediates. Thiols, being electron-donating, may enhance aromatic electrophilic substitution rates.
2.3 Physicochemical Properties
- Acidity: Thiols (pKa ~6–8) are more acidic than phenols (pKa ~10) or alcohols, enhancing solubility in basic media.
- Boiling/Melting Points : Aromaticity and substituents influence phase transitions. For example, dihydroindenes () may have lower melting points due to reduced planarity.
- Reactivity : Thiols undergo oxidation to disulfides, while indole derivatives participate in electrophilic substitution at the C3 position .
Table 2: Property Comparison
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